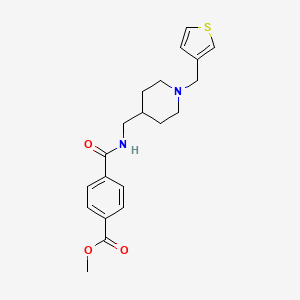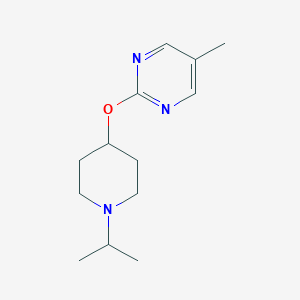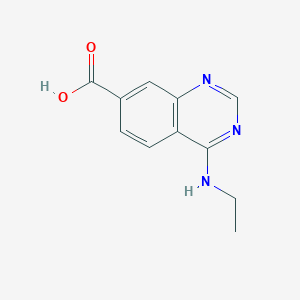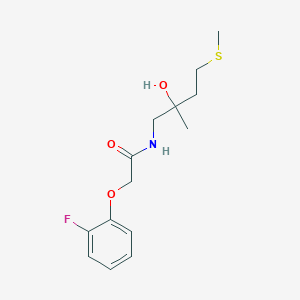
Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound with the molecular formula C20H24N2O3S and a molecular weight of 372.48 g/mol This compound features a benzoate ester linked to a piperidine ring, which is further substituted with a thiophene moiety
作用机制
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , indicating a broad range of potential targets.
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction , suggesting that they may interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to have a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 372.48, which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the broad range of pharmacological activities associated with piperidine derivatives , the effects could potentially be diverse, depending on the specific target and biological context.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting thiophene-3-carbaldehyde with piperidine in the presence of a reducing agent like sodium borohydride to form 1-(thiophen-3-ylmethyl)piperidine.
Carbamoylation: The next step involves the carbamoylation of the piperidine intermediate. This is done by reacting the intermediate with methyl chloroformate in the presence of a base such as triethylamine to form the carbamoyl derivative.
Esterification: Finally, the carbamoyl derivative is reacted with 4-carboxybenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired ester, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The ester and carbamoyl groups can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols and amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the thiophene moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Piperidine derivatives with different substituents.
科学研究应用
Chemistry
In chemistry, Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its piperidine and thiophene moieties are known to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new therapeutic agents. Its structure suggests potential activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.
相似化合物的比较
Similar Compounds
Methyl 4-(piperidin-3-yl)benzoate: Similar structure but lacks the thiophene moiety.
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: Contains a piperidine ring but differs in substitution pattern.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar piperidine core but different functional groups.
Uniqueness
Methyl 4-(((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)carbamoyl)benzoate is unique due to the presence of both the thiophene and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
methyl 4-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-25-20(24)18-4-2-17(3-5-18)19(23)21-12-15-6-9-22(10-7-15)13-16-8-11-26-14-16/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCPZZRDWNSCEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-hydroxy-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2412028.png)
![2-fluoro-N-{[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2412031.png)
![2-(4-ethylphenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2412033.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2412035.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2412038.png)
![[(2-Methyl-5-nitrophenyl)sulfonyl]prop-2-enylamine](/img/structure/B2412039.png)
![N-(4-chlorophenyl)-4-{2-[(3-ethoxypropyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B2412042.png)

![2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B2412044.png)
![N-(3,4-difluorophenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2412047.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-ethoxybenzamide](/img/structure/B2412048.png)
![5-Bromo-6-chloroimidazo[2,1-b][1,3]thiazole](/img/structure/B2412049.png)

